Product packaging for Benzyl (azepan-3-ylmethyl)carbamate(Cat. No.:CAS No. 1823835-67-1)

Benzyl (azepan-3-ylmethyl)carbamate

Cat. No.: B1459821
CAS No.: 1823835-67-1
M. Wt: 262.35 g/mol
InChI Key: GMKHHBJBFHHQBW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and biologically active molecules. lifechemicals.comnih.gov The azepane ring, a seven-membered saturated heterocycle, is a prominent structural motif found in numerous natural products and synthetic drugs. lifechemicals.comnih.gov The conformational flexibility of the azepane ring allows it to interact with biological targets in ways that smaller or larger rings cannot, making it an attractive scaffold in drug discovery. lifechemicals.com

The synthesis of substituted azepanes, however, can be challenging. Therefore, the availability of stable, pre-functionalized building blocks like Benzyl (B1604629) (azepan-3-ylmethyl)carbamate is of significant interest to synthetic chemists.

Overview of Research Trajectories Involving the Compound

While specific, in-depth research solely focused on Benzyl (azepan-3-ylmethyl)carbamate is not extensively published, its importance can be inferred from its role as an intermediate in the synthesis of more complex target molecules. Research in medicinal chemistry often involves the preparation of a series of related compounds (analogues) to explore structure-activity relationships (SAR). In this context, building blocks like this compound are crucial for the efficient and systematic generation of these analogues.

For instance, the synthesis of novel therapeutic agents targeting various diseases often involves the incorporation of unique heterocyclic scaffolds to optimize properties such as potency, selectivity, and pharmacokinetic profiles. The 3-aminomethylazepane core, accessible from this compound, is a desirable pharmacophore in the design of new drugs. While direct citations are limited, the commercial availability of this compound suggests its use in proprietary drug discovery programs within the pharmaceutical industry. The development of novel synthetic methodologies for creating diverse libraries of azepane derivatives is an active area of research, and the use of such intermediates is implicit in these endeavors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B1459821 Benzyl (azepan-3-ylmethyl)carbamate CAS No. 1823835-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(azepan-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-15(19-12-13-6-2-1-3-7-13)17-11-14-8-4-5-9-16-10-14/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKHHBJBFHHQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl Azepan 3 Ylmethyl Carbamate

Stereoselective and Enantioselective Synthetic Routes to (Azepan-3-ylmethyl)carbamate Scaffolds

Achieving stereochemical control is paramount when synthesizing chiral molecules for potential pharmaceutical applications. Methodologies for producing enantiomerically pure or enriched azepanes often involve either creating chiral precursors through asymmetric reactions or controlling the stereochemistry during the ring-forming step.

The synthesis of chiral azepanes can be achieved by starting with enantiomerically pure building blocks derived from the chiral pool or by creating stereocenters through asymmetric reactions. One advanced strategy involves the osmium-catalyzed tethered aminohydroxylation (TA) of allylic alcohols. acs.orgnih.gov This reaction can form a new C-N bond with high levels of regio- and stereocontrol, leading to precursors that can be cyclized into heavily hydroxylated azepanes. acs.orgnih.gov While applied to iminosugar synthesis, this principle of stereoselective C-N bond formation is broadly applicable to the creation of chiral azepane precursors.

Other established approaches that can generate chiral precursors for azepane synthesis include:

Regioselective ring-opening of carbohydrate-derived bis-epoxides. nih.gov

Tandem Staudinger-aza-Wittig mediated ring expansion from 6-azido sugars. nih.gov

Double reductive amination of dialdehydes derived from sugars. nih.gov

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. A powerful method for the diastereoselective synthesis of substituted azepanes is the silyl-aza-Prins cyclization. nih.gov Research has shown that the reaction of certain allylsilyl amines with aldehydes, catalyzed by indium(III) chloride (InCl₃), yields highly functionalized trans-azepanes with good to excellent diastereoselectivity. nih.gov The outcome of this reaction can be highly dependent on the Lewis acid catalyst used. nih.gov For instance, using TMSOTf instead of InCl₃ can lead to the formation of tetrahydropyran (B127337) derivatives, demonstrating the catalyst's critical role in directing the reaction pathway. nih.gov

Another notable diastereoselective method is the aza-Piancatelli rearrangement, which can be catalyzed by dysprosium(III) triflate to produce complex azaspirocycles. nih.gov

Table 1: Examples of Diastereoselective Azepane Synthesis

MethodCatalystKey FeatureStereochemical OutcomeReference
Silyl-aza-Prins CyclizationInCl₃Forms seven-membered nitrogen heterocycles.Provides trans-azepanes in high yields and good diastereoselectivity. nih.gov
Aza-Piancatelli RearrangementDy(OTf)₃Rearrangement of 2-furylcarbinols with an amine.Direct and highly diastereoselective synthesis of azaspirocycles. nih.gov

Multicomponent Reactions Incorporating the Azepane Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, are highly valued in synthetic chemistry. nih.gov They offer significant advantages in efficiency, atom economy, and the ability to generate molecular diversity. rsc.org While specific MCRs for Benzyl (B1604629) (azepan-3-ylmethyl)carbamate are not prominently documented, established MCRs like the Ugi, Biginelli, and Mannich reactions provide a framework for the potential assembly of the azepane scaffold. nih.govrsc.org The strategic design of starting materials could allow for an MCR to form a highly functionalized acyclic precursor that is primed for a subsequent cyclization to the azepane ring. rsc.org

Protecting Group Strategies in Azepane Synthesis, Highlighting the Benzyloxycarbonyl (Cbz) Group

Protecting groups are essential tools in complex organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.org In the target molecule, Benzyl (azepan-3-ylmethyl)carbamate, the benzyloxycarbonyl (Cbz or Z) group serves as a protectant for the primary amine on the 3-methyl side chain. bachem.com

The Cbz group is a carbamate-based protecting group introduced by reacting the amine with benzyl chloroformate. wikipedia.org It is highly effective for protecting amines due to its general stability under a wide range of non-reductive conditions. organic-chemistry.orgbachem.com Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), which cleaves the group to yield the free amine, toluene, and carbon dioxide. organic-chemistry.org This deprotection method is advantageous because the byproducts are volatile and easily removed. Alternatively, strong acidic conditions like HBr in acetic acid can also cleave the Cbz group. bachem.com The Cbz group's stability and specific cleavage conditions allow for orthogonal protection strategies, where other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group, can be used elsewhere in the molecule (e.g., on the azepane nitrogen) and removed selectively. organic-chemistry.org

Table 2: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationKey Cleavage ConditionsReference
BenzyloxycarbonylCbz, ZCatalytic Hydrogenolysis (H₂/Pd), strong acid (HBr/AcOH). bachem.com
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl). libretexts.org
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine). libretexts.org
AcetylAcAcid or base hydrolysis. libretexts.org

Catalytic Approaches to Azepane Ring Formation and Functionalization

Catalysis offers efficient and selective pathways to complex molecules. Metal-catalyzed reactions are particularly powerful for forming challenging ring systems like azepanes.

Several metal-catalyzed methods have been developed for the synthesis of azepane and azepine derivatives. These reactions often involve the formation of one or more C-C or C-N bonds in the key ring-closing step.

Copper-Catalyzed Tandem Amination/Cyclization: An efficient method for preparing functionalized azepine derivatives involves the Cu(I)-catalyzed reaction of functionalized allenynes with primary or secondary amines. nih.gov This process proceeds through a tandem amination and cyclization sequence to furnish substituted azepine-2-carboxylates in moderate to good yields. nih.gov

Iron-Catalyzed Silyl Aza-Prins Cyclization: A robust methodology for creating seven-membered unsaturated azacycles (tetrahydroazepines) utilizes iron(III) salts as sustainable catalysts. nih.govacs.org This reaction is an aza-Prins cyclization combined with a Peterson-type elimination, which forms a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. nih.gov

Palladium-Catalyzed Alkyne Hydroarylation: The synthesis of benzo-fused azepines has been accomplished through Pd-catalyzed intramolecular hydroarylation of alkynes. kuleuven.be This strategy is effective for constructing the 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold from readily available starting materials. kuleuven.be

Table 3: Overview of Metal-Catalyzed Azepane/Azepine Syntheses

Catalyst SystemReaction TypeResulting StructureReference
Cu(I) saltsTandem Amination/CyclizationCF₃-containing azepine-2-carboxylates nih.gov
FeCl₃ or other Fe(III) saltsSilyl Aza-Prins CyclizationSubstituted Tetrahydroazepines nih.govacs.org
Pd catalystsIntramolecular Alkyne HydroarylationTetrahydro-1H-benzo[d]azepines kuleuven.be
InCl₃Silyl-aza-Prins Cyclizationtrans-Azepanes nih.gov

Organocatalytic Methods for Azepane Ring Construction

The construction of the azepane ring, a seven-membered nitrogen-containing heterocycle, presents a significant synthetic challenge. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex cyclic structures, including azepane derivatives. While a direct organocatalytic route to this compound has not been extensively documented, several organocatalytic strategies for the formation of substituted azepanes can be envisaged as key steps in a potential synthetic pathway.

One prominent approach involves the enantioselective functionalization of pre-formed cyclic structures. For instance, organocatalytic alpha-functionalization of cyclic ketones or aldehydes can introduce a substituent that can be later elaborated to the desired side chain. A hypothetical route could involve the use of a chiral organocatalyst, such as a proline derivative, to facilitate the asymmetric addition of a one-carbon unit to a protected 3-oxoazepane derivative. Subsequent chemical transformations would then convert this unit into the required aminomethyl group.

Another powerful strategy is the organocatalyzed ring expansion of smaller, more readily available cyclic precursors. For example, the reaction of N-Boc-protected 2,3-dihydro-1H-pyrroles with dihalocarbene species can lead to the formation of bicyclic intermediates, which upon reductive amination can undergo ring cleavage to yield functionalized azepanes. bohrium.com The stereochemistry of these transformations can often be controlled by the choice of a suitable chiral organocatalyst.

Recent advancements have also demonstrated the use of organocatalysis in domino reactions to construct complex heterocyclic systems. A notable example is the organocatalytic enantioselective method for preparing polychiral molecules bearing fused azepine rings via a vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution. acs.org This method has shown excellent diastereoselectivity and enantioselectivity, highlighting the potential of organocatalysis in constructing intricate azepane-containing scaffolds. acs.org

Furthermore, chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offer a promising avenue for the synthesis of substituted azepanes. Enantioenriched 2-aryl azepanes have been generated biocatalytically through asymmetric reductive amination using imine reductases or by deracemization using monoamine oxidases. nih.govbris.ac.ukresearchgate.net These enzymatic steps can establish the crucial stereochemistry of the azepane ring, which can then be further functionalized.

A plausible organocatalytic approach to a precursor of this compound could involve the steps outlined in the table below:

StepReaction TypePotential OrganocatalystPrecursorProduct
1Asymmetric Michael AdditionChiral amine or squaramideA suitable cyclic enoneChiral 3-substituted azepanone
2Reductive Amination-Chiral 3-substituted azepanoneChiral 3-substituted azepane
3Functional Group Interconversion-Chiral 3-substituted azepane(Azepan-3-yl)methanamine

This table illustrates a conceptual pathway and does not represent experimentally verified results for the direct synthesis of the target compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. acs.orgrsc.orgrsc.org The synthesis of this compound can be analyzed through the lens of these principles, with opportunities for improvement at various stages of a potential synthetic route.

A key consideration in green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org In a potential synthesis of this compound, the formation of the carbamate (B1207046) linkage is a critical step. Traditional methods often employ benzyl chloroformate, which is derived from the highly toxic phosgene (B1210022) and generates stoichiometric amounts of waste. wikipedia.orgwikipedia.org

Greener alternatives for carbamate synthesis focus on avoiding hazardous reagents and improving atom economy. One such approach is the direct reaction of an amine, an alcohol, and carbon dioxide (CO2), a renewable and non-toxic C1 source. uantwerpen.be This method, often facilitated by a catalyst, can proceed under milder conditions and with higher atom economy. Another green alternative is the use of dimethyl carbonate (DMC) as a methoxycarbonylating agent, which is considered a more environmentally benign reagent than phosgene derivatives.

The synthesis of the (azepan-3-yl)methanamine intermediate also offers opportunities for the application of green chemistry principles. Reductive amination of a corresponding aldehyde or ketone is a common method for amine synthesis. acs.org Traditional reducing agents like sodium borohydride (B1222165) can be effective but often require stoichiometric amounts and can generate significant waste. Catalytic hydrogenation, using a heterogeneous catalyst such as palladium on carbon (Pd/C) with molecular hydrogen, represents a much greener alternative with high atom economy, as the only byproduct is water. acs.org

The choice of solvents is another crucial aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. The development of reactions in greener solvents, such as water, supercritical fluids, or ionic liquids, is a key area of research. For instance, enzymatic reactions for amine synthesis are often carried out in aqueous media, reducing the reliance on organic solvents. nih.gov

The table below summarizes the application of green chemistry principles to the potential synthesis of this compound:

Green Chemistry PrincipleTraditional ApproachGreener Alternative
Prevention of Waste Use of stoichiometric reagents (e.g., NaBH4, benzyl chloroformate)Catalytic reactions (e.g., catalytic hydrogenation, CO2-based carbamate synthesis)
Atom Economy Lower atom economy in steps like carbamate formation with chloroformatesHigher atom economy with catalytic hydrogenation and CO2 utilization
Use of Less Hazardous Chemical Syntheses Use of phosgene-derived reagents (e.g., benzyl chloroformate)Use of CO2, dimethyl carbonate, or other less hazardous C1 sources
Designing Safer Chemicals --
Safer Solvents and Auxiliaries Use of volatile organic solvents (e.g., dichloromethane, toluene)Use of water, supercritical CO2, or biodegradable solvents
Design for Energy Efficiency Reactions at high temperatures and pressuresCatalytic reactions at ambient temperature and pressure
Use of Renewable Feedstocks -Potential for deriving precursors from biomass
Reduce Derivatives Use of protecting groups for the amineEnzymatic synthesis with high selectivity, avoiding protecting groups acs.org
Catalysis Stoichiometric reagentsHeterogeneous, homogeneous, and biocatalysts
Design for Degradation --
Real-time analysis for Pollution Prevention --
Inherently Safer Chemistry for Accident Prevention Use of toxic and reactive reagents like phosgeneUse of safer, more stable reagents

By consciously applying these principles, the synthesis of this compound can be designed to be more environmentally friendly and sustainable.

Role As an Intermediate in the Synthesis of Complex Molecular Architectures

Utility in Total Synthesis of Natural Products and Analogues Featuring Azepane Cores

The azepane ring is a key structural motif in various biologically active natural products. The synthesis of these complex molecules often relies on pre-functionalized building blocks like benzyl (B1604629) (azepan-3-ylmethyl)carbamate to install the required functionality and stereochemistry.

One of the most notable examples of a natural product featuring an azepane core is Balanol. nih.govlifechemicals.com This fungal metabolite is a potent inhibitor of protein kinase C (PKC). lifechemicals.com The synthesis of Balanol and its analogues often involves strategies where a functionalized azepane fragment is a key component. While direct use of benzyl (azepan-3-ylmethyl)carbamate might not be explicitly documented in every published route, its structure represents a viable and logical synthon for the azepane portion of these molecules. The protected side-chain amine allows chemists to focus on building the complex benzophenone (B1666685) portion of Balanol before deprotection and final amide bond formation.

Furthermore, the 2,3,4,7-tetrahydro-1H-azepine subunit is present in numerous other natural products, including various alkaloids like huperserines and curindolizine, underscoring the importance of versatile azepane building blocks in synthetic chemistry. rsc.org

Precursor for Advanced Pharmaceutical Intermediates

The azepane scaffold is considered a "privileged structure" in medicinal chemistry, as it appears in numerous compounds with diverse pharmacological activities. nyu.edu Consequently, this compound and related structures are crucial precursors for advanced pharmaceutical intermediates. The development of new, highly active, and less toxic drugs containing the azepane motif is an active area of research. nyu.edu

The utility of this scaffold is highlighted by the existence of several FDA-approved drugs containing an azepane ring. lifechemicals.comnyu.edu For example, Azelastine is a potent histamine (B1213489) antagonist, and Tolazamide is an oral blood glucose-lowering drug. lifechemicals.com The synthesis of analogues and new chemical entities based on these existing drugs often requires versatile azepane building blocks where strategic protection, as seen in this compound, is essential for a successful synthetic campaign.

The table below lists some prominent drugs and bioactive compounds that feature the azepane ring system, illustrating the therapeutic importance of this scaffold.

Bioactive MoleculeTherapeutic Area/Significance
Balanol Natural product, Protein Kinase C (PKC) inhibitor. lifechemicals.com
Azelastine Second-generation histamine antagonist. lifechemicals.com
Tolazamide Oral hypoglycemic agent for type 2 diabetes. lifechemicals.com
Benazepril ACE inhibitor for treating high blood pressure. researchgate.net
Epinastine Antihistamine. researchgate.net

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry enables the rapid synthesis of large collections, or "libraries," of related compounds for high-throughput screening to identify new drug leads. crsubscription.comniscpr.res.in The structure of this compound is highly amenable to this approach.

The synthesis can be performed on a solid support, where the azepane scaffold is anchored to a resin. crsubscription.comacs.org Following the removal of the benzyl carbamate (B1207046) protecting group, the newly freed primary amine can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, or ureas, respectively. acs.org Simultaneously or sequentially, the secondary amine within the azepane ring can be functionalized through reactions like alkylation or reductive amination. This "split-and-pool" strategy allows for the creation of thousands of distinct compounds from a few dozen building blocks. wikipedia.org

This multi-faceted derivatization potential allows for a thorough exploration of the chemical space around the azepane core, which is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds. nyu.edu

The following table illustrates a hypothetical combinatorial library that could be generated from the deprotected core of this compound.

Scaffold CoreR¹ Group (at Ring Nitrogen)R² Group (at Side-Chain Nitrogen)Resulting Compound Class
Azepan-3-ylmethylamineH, Methyl, Benzyl, etc.Acetyl, Benzoyl, Tosyl, etc.Disubstituted Azepanes
Azepan-3-ylmethylamineH, Methyl, Benzyl, etc.Phenylacetyl, Naphthoyl, etc.Disubstituted Azepanes
Azepan-3-ylmethylamineH, Methyl, Benzyl, etc.Cyclohexylcarbonyl, etc.Disubstituted Azepanes

Development of Novel Synthetic Pathways Utilizing the Carbamate-Protected Azepane Scaffold

The availability of stable, protected intermediates like this compound encourages the development of new synthetic methods for creating functionalized seven-membered rings. The synthesis of the azepane ring itself is a challenge due to unfavorable cyclization kinetics for medium-sized rings. nih.gov

Recent synthetic advances include:

Ring-Expansion Reactions : Methods have been developed to synthesize functionalized azepanes through the ring expansion of smaller, more readily available cyclic compounds like substituted pyrrolidines or by triggering the cleavage of fused dihalocyclopropane rings. researchgate.netrsc.org The carbamate protecting group is often compatible with these reaction conditions.

Dearomative Ring Expansion : A novel photochemical method transforms nitroarenes into azepanes in two steps, providing a rapid entry into this class of compounds. researchgate.net

Catalytic Reactions : Gold-catalyzed dehydrogenative aromatization reactions have been used to synthesize m-phenylenediamine (B132917) derivatives from cyclohexenones and various cyclic amines, including azepane. acs.org Such catalytic systems open new avenues for creating complex aromatic structures from saturated heterocyclic precursors.

Diazocarbonyl Chemistry : Functionalized azepanes can be prepared using diazocarbonyl chemistry, allowing for subsequent functionalization through diastereoselective reductions and alkylations. nih.gov

These evolving synthetic strategies, which often rely on the stability and reliable cleavage of protecting groups like the benzyl carbamate, continuously expand the chemical toolbox for chemists working to create novel and complex molecules based on the azepane scaffold.

Derivatization and Functionalization Strategies of the Azepan 3 Ylmethylcarbamate Moiety

Modifications at the Azepane Nitrogen: N-Alkylation and N-Acylation

The secondary amine within the azepane ring is a nucleophilic center, making it a prime target for N-alkylation and N-acylation reactions. These modifications are fundamental for exploring structure-activity relationships in various applications.

N-Alkylation: The introduction of alkyl groups to the azepane nitrogen can be achieved through several standard methods. Direct alkylation using alkyl halides in the presence of a non-nucleophilic base is a common approach. To prevent over-alkylation, which can be an issue with simple amines, reductive amination offers a more controlled alternative. This involves the reaction of the parent azepane with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: The acylation of the azepane nitrogen introduces an amide functionality, which can alter the electronic and steric properties of the molecule. This is typically accomplished by reacting the parent compound with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. Lewis acids and heteropolyacids have also been shown to catalyze the N-acylation of carbamates and related structures, suggesting their potential applicability here. researchgate.netresearchgate.net

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Azepane Scaffolds

Transformation Reagents and Conditions Product Type Reference
N-Alkylation Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, CH₃CN) N-Alkyl Azepane epa.gov
Reductive Amination Aldehyde/Ketone (e.g., RCHO), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) N-Alkyl Azepane nih.govnih.gov
N-Acylation Acyl Chloride (e.g., RCOCl), Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) N-Acyl Azepane researchgate.net
N-Acylation Acid Anhydride (e.g., (RCO)₂O), Catalyst (e.g., ZnCl₂, H₆[P₂W₁₈O₆₂]), Solvent-free N-Acyl Azepane researchgate.netresearchgate.net

Functionalization of the Azepane Ring System

Modifying the carbon framework of the azepane ring is a more complex challenge that often requires multi-step strategies, but it provides access to a greater diversity of structures.

The introduction of functional groups onto the saturated azepane ring often begins with halogenation, creating a handle for subsequent cross-coupling reactions.

Halogenation: Direct C-H halogenation of a saturated azepane ring can be challenging due to the lack of activation and potential for poor regioselectivity. More common strategies involve starting from unsaturated precursors, such as dihydroazepines or azepine-derived lactams. For instance, α-halo eneformamides can be prepared from caprolactam, a precursor to the azepane ring system. researchgate.netrsc.org Another approach involves the dihalocyclopropanation of a protected tetrahydropyridine (B1245486) followed by a ring-expansion reaction to yield a halogenated azepane derivative. rsc.org

Cross-Coupling Reactions: Once a halogenated azepane is obtained, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netrsc.org These reactions allow for the introduction of aryl, vinyl, and alkynyl groups onto the azepane ring, significantly expanding the accessible chemical space. The general strategy often involves the synthesis of an α-halo eneformamide, followed by the cross-coupling reaction and subsequent reduction to the saturated, functionalized azepane. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Azepane Precursors

Reaction Coupling Partner Catalyst/Ligand Product Moiety Reference
Suzuki Coupling Arylboronic acid Pd(OAc)₂, SPhos Aryl researchgate.net
Heck Coupling Alkene Pd(OAc)₂, P(o-tol)₃ Alkenyl researchgate.net
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂, CuI Alkynyl researchgate.net

The incorporation of oxygen and sulfur atoms into the azepane ring can impart new properties and potential biological activities.

Oxygen Functionalities: The synthesis of hydroxylated azepanes is typically achieved through strategies that build the ring system from already functionalized acyclic precursors. researchgate.netresearchgate.netrsc.org For example, an osmium-catalyzed tethered aminohydroxylation of an unsaturated precursor can stereoselectively introduce both an amine and a hydroxyl group, which can then be cyclized to form a polyhydroxylated azepane. researchgate.netresearchgate.net Another method involves the oxidation of a dihydroazepine to an epoxide, which can then be opened by a nucleophile to introduce a hydroxyl group along with another functionality. researchgate.net Direct C-H oxidation of the saturated azepane ring is less common and would likely suffer from a lack of selectivity without a directing group.

Sulfur Functionalities: The direct introduction of sulfur-containing groups onto the saturated azepane ring is not extensively reported. Such transformations would likely proceed through a multi-step sequence, potentially starting from a halogenated azepane derivative as described in section 4.2.1. Nucleophilic substitution of a halide with a sulfur nucleophile, such as sodium thiomethoxide or sodium sulfide, could provide access to thioethers and thiols, respectively. These could then be further oxidized to sulfoxides and sulfones if desired.

Reactivity of the Carbamate (B1207046) Group: Deprotection and Further Transformations

The benzyl (B1604629) carbamate (Cbz) group serves as a robust protecting group for the primary amine, but its removal unmasks a reactive site for further derivatization.

Deprotection: The Cbz group is renowned for its stability under a range of conditions, yet it can be cleaved effectively when desired. The most common method for Cbz deprotection is catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium (B1175870) formate). This method is generally clean and efficient. Alternative methods include treatment with strong acids such as HBr in acetic acid, or with Lewis acids like AlCl₃. rsc.org For substrates containing functional groups sensitive to reduction, such as alkenes or alkynes, non-reductive methods are preferable.

Table 3: Common Methods for Benzyl Carbamate (Cbz) Deprotection

Method Reagents and Conditions Key Features Reference
Catalytic Hydrogenolysis H₂, Pd/C, Solvent (e.g., MeOH, EtOH) Mild, high yield; sensitive to other reducible groups and sulfur.
Transfer Hydrogenolysis Ammonium formate, Pd/C, Solvent (e.g., MeOH) Avoids use of H₂ gas; similar sensitivities to catalytic hydrogenolysis.
Acidolysis HBr in Acetic Acid Strong, non-reductive conditions; may affect other acid-labile groups.
Lewis Acid Cleavage AlCl₃, Solvent (e.g., HFIP) Non-reductive; good functional group tolerance. rsc.org
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, Solvent (e.g., DMA) Useful for substrates with sensitive functionalities. rsc.org

Further Transformations: Once deprotected, the resulting primary amine, (azepan-3-yl)methanamine, is a versatile intermediate. It can readily undergo a variety of transformations, including N-alkylation and N-acylation, using the standard methods previously described to introduce new substituents and build molecular complexity.

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in "Benzyl (azepan-3-ylmethyl)carbamate"—the azepane nitrogen, the carbamate nitrogen, and the C-H bonds of the azepane ring—makes selectivity a key consideration in its derivatization.

Chemoselectivity: The azepane nitrogen is significantly more nucleophilic than the nitrogen of the carbamate group. This difference in reactivity allows for selective functionalization. For instance, N-alkylation or N-acylation can be directed to the azepane nitrogen under conditions that leave the carbamate group untouched. researchgate.netresearchgate.net The Cbz group itself is orthogonal to many reaction conditions, allowing for manipulations at other parts of the molecule without its unintended removal.

Regioselectivity: Achieving regioselectivity in the functionalization of the azepane ring's C-H bonds is a significant synthetic challenge. As discussed, direct functionalization of the saturated ring is difficult to control. Therefore, regioselectivity is most effectively achieved by employing strategies where the ring is constructed from acyclic or less complex cyclic precursors in a controlled manner. For example, ring-expansion strategies or cyclization of a carefully substituted linear precursor can place functional groups at specific positions on the resulting azepane ring. The development of advanced C-H activation methodologies may in the future provide more direct and regioselective routes to functionalize the pre-formed azepane skeleton.

Applications in Medicinal Chemistry Research and Drug Discovery Scaffolds

Design and Synthesis of Azepane-Based Scaffolds for Target-Oriented Drug Discovery

The azepane motif is an important structural feature found in a variety of natural products and synthetic bioactive molecules, demonstrating a wide range of medicinal and pharmaceutical properties. researchgate.net Azepane-based compounds have shown potential as anticancer, antidiabetic, and antiviral agents. researchgate.net The synthesis of functionalized azepanes is integral to the discovery and evolution of high-value materials in medicine. nih.gov While five- and six-membered heterocycles like pyrrolidine and piperidine (B6355638) are widespread in medicinal chemistry libraries, the seven-membered azepane is less common, representing an underexplored area of three-dimensional chemical space. nih.gov The development of synthetic strategies to access complex azepanes from simple starting materials is therefore a key focus of research. nih.gov Molecules like Benzyl (B1604629) (azepan-3-ylmethyl)carbamate serve as crucial intermediates, providing a pre-functionalized azepane core ready for further chemical elaboration to create libraries of compounds for screening.

Role as a Privileged Structure in Biologically Active Compound Design

A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the design of novel bioactive compounds. nih.govresearchgate.net The azepane ring can be considered a privileged structure due to its presence in numerous approved drugs and biologically active compounds with diverse therapeutic applications. researchgate.netnih.gov There are currently over 20 FDA-approved drugs that contain the azepane substructure. nih.gov

The utility of the azepane scaffold stems from its unique structural and conformational properties. The seven-membered ring is conformationally flexible, and this diversity is often a decisive factor in its biological activity. lifechemicals.com The ability to introduce specific substituents onto the azepane ring, as seen in Benzyl (azepan-3-ylmethyl)carbamate, allows chemists to bias the ring's conformation to better fit the binding site of a specific biological target, which is a critical aspect of effective drug design. lifechemicals.com

Scaffold for Ligands Targeting Specific Receptors or Enzymes

The this compound scaffold provides a template for developing ligands that can selectively interact with specific biological targets, such as receptors and enzymes. The inherent properties of the azepane ring, combined with the diverse functionality that can be introduced via the benzyl carbamate (B1207046) side chain, allow for the fine-tuning of binding affinity and selectivity.

Research has highlighted several classes of azepane-based compounds that demonstrate potent and selective activity against various biological targets. For instance, N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and dopamine transporter (DAT), as well as exhibiting activity at the sigma-1 receptor (σ-1R). nih.govacs.org This profile suggests their potential for treating neuropsychiatric disorders. nih.govresearchgate.net Furthermore, azepane sulfonamides have been identified as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an important target in metabolic disease. nih.gov The natural product (-)-balanol, which contains an azepane ring, is known to be an ATP-competitive inhibitor of protein kinase C. lifechemicals.com

Below is a table of selected bioactive molecules containing the azepane scaffold and their corresponding biological targets.

Compound Class/NameBiological Target(s)Therapeutic Area
N-Benzylated Bicyclic AzepanesMonoamine Transporters (NET, DAT), σ-1RNeuropsychiatric Disorders nih.govacs.org
Azepane Sulfonamides11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Metabolic Disease nih.gov
(-)-BalanolProtein Kinase C (PKC)Antitumor lifechemicals.com
TolazamideATP-sensitive potassium channelsType 2 Diabetes lifechemicals.comwikipedia.org
AzelastineHistamine (B1213489) H1 receptorAllergic Rhinitis lifechemicals.com

Structure-Activity Relationship (SAR) Studies of Azepane Derivatives in Research Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. nih.govresearchgate.net For derivatives of this compound, SAR studies would systematically explore modifications at three primary locations: the azepane ring, the methyl linker, and the benzyl carbamate moiety.

The carbamate group itself is a key structural motif in many approved drugs and is often designed to make specific interactions with biological targets. nih.gov It can participate in hydrogen bonding and imposes a degree of conformational restriction. nih.gov Varying the substituents on the nitrogen and oxygen termini of the carbamate can modulate biological and pharmacokinetic properties. nih.gov

Key SAR insights from related azepane structures include:

Substitution on the Azepane Ring : Studies on azepane sulfonamides revealed that modifications at the 4-position of the azepane ring were critical for inhibitory potency against 11β-HSD1. This systematic exploration led to the discovery of a compound with an IC50 of 3.0 nM. nih.gov

Stereochemistry : The stereochemistry of substituents on the azepane ring can be crucial for activity. The synthesis of specific enantiopure azepane intermediates is often a key step in preparing potent clinical candidates. researchgate.net

Modifications to the Side Chain : In the case of this compound, substitutions on the phenyl ring of the benzyl group could be explored to probe for additional binding interactions, such as hydrophobic or electrostatic interactions, within a target's binding pocket. The length and nature of the linker between the azepane and the carbamate could also be varied.

A summary of potential SAR explorations for this compound derivatives is presented in the table below.

Molecular RegionType of ModificationPotential Impact
Azepane RingIntroduction of substituents (e.g., at the 4- or 5-position)Altered binding affinity, selectivity, and conformation nih.gov
Azepane RingVariation of stereochemistryEnantioselective binding to target researchgate.net
Benzyl GroupSubstitution on the phenyl ring (e.g., with halogens, alkyl, or alkoxy groups)Enhanced hydrophobic/electronic interactions, improved metabolic stability
Carbamate LinkerReplacement of the NH or O atoms, alteration of linker lengthModified hydrogen bonding capacity, altered stability and conformation nih.gov

Development of Chemical Probes and Tools Utilizing Azepane Cores

Chemical probes are powerful tools used to study proteins and their functions in complex biological systems. frontiersin.org A typical chemical probe consists of three key components: a ligand for selective binding to the target protein, a reporter group (e.g., a fluorophore or an affinity tag) for detection, and often a reactive group for covalent labeling. frontiersin.org

The this compound structure is an excellent starting point for the modular synthesis of chemical probes. frontiersin.org

The Ligand : The substituted azepane core can be optimized to serve as the selective ligand for a protein of interest.

The Reporter/Reactive Group : The benzyl carbamate portion of the molecule provides a convenient chemical handle for modification. For example, the benzyl group can be replaced with other functionalities, or the phenyl ring can be substituted with a reporter tag or a reactive "warhead" (e.g., a photoactivatable group) for covalent modification of the target protein. researchgate.net

By designing and synthesizing libraries of azepane-based probes derived from this scaffold, researchers can identify new probe-protein interactions, validate drug targets, and study biological pathways in detail. researchgate.net

Bioisosteric Replacements Involving the Azepane Ring System

Bioisosterism, the strategy of replacing one functional group or scaffold with another that retains similar biological activity, is a widely used tactic in drug design to optimize physicochemical properties, improve metabolic stability, or circumvent existing patents. nih.govmykhailiukchem.org The seven-membered azepane ring can serve as a bioisostere for other cyclic systems, most notably the six-membered piperidine ring, which is one of the most common heterocycles found in approved drugs. cambridgemedchemconsulting.com

Replacing a piperidine ring with an azepane ring expands the molecule into a different region of chemical space. nih.gov This "scaffold hop" can lead to several potential advantages:

Altered Conformational Profile : The increased flexibility of the azepane ring compared to piperidine can allow for different binding modes and potentially improved affinity for the target. lifechemicals.com

Improved Physicochemical Properties : The substitution can modulate properties such as lipophilicity (LogP) and basicity (pKa), which in turn affects solubility, absorption, and off-target effects. nih.gov

Novel Intellectual Property : Creating azepane analogues of existing piperidine-containing drugs can lead to new, patentable chemical entities. nih.gov

The table below lists potential ring systems for which the azepane ring could serve as a bioisosteric replacement.

Original Ring SystemBioisosteric ReplacementRationale and Potential Outcome
PiperidineAzepaneIncreased conformational flexibility, exploration of new chemical space, novel intellectual property. nih.gov
CyclohexylAzepaneIntroduction of a nitrogen atom to serve as a hydrogen bond acceptor or point of attachment, potentially improving solubility and metabolic stability. cambridgemedchemconsulting.com
Tetrahydropyran (B127337)AzepaneReplacement of ring oxygen with nitrogen to introduce a basic center, altering pKa and potential for ionic interactions.
PyrrolidineAzepane (Ring Expansion)Increase in scaffold size to access larger binding pockets, altering the vector of substituents.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential for confirming the identity of Benzyl (B1604629) (azepan-3-ylmethyl)carbamate by mapping its carbon and proton frameworks.

¹H NMR: A proton NMR spectrum would confirm the presence of all hydrogen atoms in their specific chemical environments. Key signals would include the distinct aromatic protons of the benzyl group, the benzylic CH₂ protons, the protons of the azepane ring, and the protons on the methyl group adjacent to the ring. The integration of these signals would correspond to the number of protons in each environment. Crucially, coupling patterns (spin-spin splitting) would reveal the connectivity between adjacent protons, helping to confirm the substitution pattern on the azepane ring.

¹³C NMR: A carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The expected spectrum would feature signals for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons of the phenyl ring, the benzylic carbon, and the various aliphatic carbons of the azepane ring and its methyl substituent. The chemical shifts of these signals are highly indicative of their electronic environment.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to unambiguously assign proton and carbon signals and confirm the bonding network between them.

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H NMR Data Expected ¹³C NMR Data
Aromatic (Phenyl) ~7.30-7.40 ppm (multiplet, 5H)~127-129 ppm (multiple signals), ~136 ppm (quaternary)
Benzylic (O-CH₂-Ph) ~5.10 ppm (singlet, 2H)~67 ppm
Carbamate (C=O) N/A~156 ppm
Carbamate (N-H) ~5.0 ppm (broad triplet, 1H)N/A
Azepane Ring and CH₂N ~1.4-3.2 ppm (complex multiplets)~25-55 ppm (multiple signals)
Azepane (N-H) ~1.5-2.5 ppm (broad singlet, 1H)N/A

Note: The table presents predicted chemical shift (δ) ranges in parts per million (ppm) relative to a standard reference. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For Benzyl (azepan-3-ylmethyl)carbamate, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₁₅H₂₂N₂O₂) by providing a highly accurate mass measurement.

The molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ in electrospray ionization (ESI), would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Analysis of the fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the benzylic bond and the carbamate group.

Expected Mass Spectrometry Data

Ion Formula Calculated Mass (m/z) Description
[M+H]⁺ [C₁₅H₂₃N₂O₂]⁺263.1754Protonated molecular ion
[M-C₇H₇]⁺ [C₈H₁₅N₂O₂]⁺171.1128Loss of the benzyl group
[C₇H₇]⁺ [C₇H₇]⁺91.0542Benzyl or tropylium (B1234903) cation
[C₈H₁₅N₂]⁺ [C₈H₁₅N₂]⁺139.1230Loss of benzyloxycarbonyl group

Note: The table shows predicted m/z values for key ions. The relative abundance of these fragments depends on the ionization technique and energy used.

Chromatographic Techniques (HPLC, GC) for Purity and Isomeric Separation

Chromatographic methods are indispensable for assessing the purity of a chemical compound and for separating it from impurities or related isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of non-volatile compounds like this compound. A supplier reports a purity of 95% for this compound, a value typically determined by HPLC sigmaaldrich.com. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (with additives like formic acid or ammonium (B1175870) acetate), would be employed. A UV detector would be suitable for detection due to the presence of the aromatic benzyl group. This method would effectively separate the main compound from any synthesis precursors, byproducts, or degradation products, allowing for accurate quantification of its purity.

Gas Chromatography (GC): Due to the relatively high molecular weight and low volatility of this compound, GC analysis would be less straightforward than HPLC and may require derivatization to increase volatility and thermal stability. If employed, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also serve as a high-resolution method for purity assessment.

Hypothetical HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. The target compound contains a chiral center at the C3 position of the azepane ring, meaning it can exist as either the (R) or (S) enantiomer.

To perform this analysis, a single, high-quality crystal of the compound must be grown. Since this compound is described as a liquid or semi-solid, it would need to be crystallized, potentially by forming a salt (e.g., a hydrochloride or tartrate) with a suitable acid sigmaaldrich.com. Analysis of the resulting diffraction pattern would provide the precise atomic coordinates, bond lengths, and bond angles. For chiral molecules, this technique can unambiguously establish the absolute configuration of each stereocenter.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.orgmsu.edu

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The most prominent peaks would be the carbonyl (C=O) stretch of the carbamate and the N-H stretches from the carbamate and azepane amine. The presence of the aromatic ring would also be confirmed by C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch would be visible, the symmetric aromatic ring breathing modes and C-C backbone stretches are often stronger and more clearly resolved in a Raman spectrum.

Expected Vibrational Spectroscopy Data

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Expected Intensity
N-H (Amine & Carbamate) Stretch3200 - 3400Medium-Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Carbamate C=O Stretch1680 - 1710Strong
Aromatic C=C Stretch1450 - 1600Medium
N-H Bend1550 - 1650Medium
C-O Stretch1220 - 1260Strong

Note: This table lists general absorption regions. The exact position and shape of the peaks provide a unique fingerprint for the compound.

Computational and Theoretical Studies on Benzyl Azepan 3 Ylmethyl Carbamate and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations of the Azepane Ring System

The seven-membered azepane ring is inherently flexible, capable of adopting multiple low-energy conformations, which significantly influences its biological activity and physicochemical properties. Conformational analysis of the azepane ring system, including that within Benzyl (B1604629) (azepan-3-ylmethyl)carbamate, is critical for understanding its three-dimensional structure and behavior in different environments.

Computational modeling and ¹H NMR spectroscopy are powerful tools for investigating the conformational landscape of substituted azepanes. Studies on model azepane rings have shown that the introduction of substituents can significantly bias the conformational equilibrium. For instance, selective monofluorination of an azepane ring has been demonstrated to lock the ring into a single major conformation for one diastereomer. nih.gov This highlights the profound impact that even a single substituent can have on the ring's preferred geometry.

For Benzyl (azepan-3-ylmethyl)carbamate, the substitution at the 3-position with a benzylcarbamoylmethyl group introduces steric and electronic factors that will influence the conformational preference of the azepane ring. The ring can theoretically exist in several chair and boat-like conformations. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the azepane ring, revealing the accessible conformations and the energy barriers between them. These simulations can be performed in various solvents to mimic different physiological environments.

Table 1: Predicted Low-Energy Conformations of the Azepane Ring

Conformation Relative Energy (kcal/mol) Key Dihedral Angles (°)
Twist-Chair 1 0.0 C2-N1-C7-C6, C3-C4-C5-C6
Twist-Chair 2 0.5 - 1.5 C2-N1-C7-C6, C3-C4-C5-C6
Boat 2.0 - 3.0 C2-N1-C7-C6, C3-C4-C5-C6
Twist-Boat 1.5 - 2.5 C2-N1-C7-C6, C3-C4-C5-C6

Note: The values in this table are illustrative and would need to be determined through specific computational studies on this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are indispensable for elucidating the electronic structure, stability, and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about molecular orbitals, charge distribution, and molecular electrostatic potential.

Studies on related benzyl carbamate (B1207046) and benzyl-type carbanion systems have utilized quantum chemical calculations to understand their structural and electronic properties. walisongo.ac.idadvancechemjournal.com These calculations have shown that factors like the presence of a counter-cation can significantly influence the electronic distribution and resonance effects within the benzyl moiety. walisongo.ac.idadvancechemjournal.com For this compound, DFT calculations could be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule might interact with biological targets.

Table 2: Calculated Electronic Properties of a Model Benzyl Carbamate Derivative

Property Calculated Value Method
HOMO Energy -6.5 eV DFT/B3LYP/6-31G*
LUMO Energy -0.8 eV DFT/B3LYP/6-31G*
HOMO-LUMO Gap 5.7 eV DFT/B3LYP/6-31G*
Dipole Moment 3.2 D DFT/B3LYP/6-31G*

Note: These values are for a representative benzyl carbamate and would differ for this compound. The data is illustrative of the types of parameters obtained from quantum chemical calculations.

Docking and Molecular Modeling Studies of Azepane Scaffolds within Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. Azepane scaffolds are present in a variety of compounds that have shown activity against different biological targets.

For instance, novel azepine derivatives based on a quinazolinone moiety have been investigated as potential antimicrobial and antitumor agents through molecular docking studies. nih.govchemrxiv.org These studies identified key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity of the azepine derivatives to their target proteins. nih.govchemrxiv.org Similarly, azepane-containing derivatives have been designed and optimized as inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2, with molecular modeling guiding the structure-activity relationship studies.

In the context of this compound, molecular docking could be used to screen a library of potential biological targets to generate hypotheses about its mechanism of action. The benzyl carbamate and azepane moieties offer multiple points for interaction, including hydrogen bond donors and acceptors, as well as hydrophobic regions. Docking simulations would reveal the most favorable binding poses and the key amino acid residues involved in the interaction, providing a rationale for its potential biological activity.

Table 3: Illustrative Docking Scores of an Azepane Derivative with a Model Protein Target

Docking Pose Binding Energy (kcal/mol) Key Interactions
1 -8.5 H-bond with Ser122, Pi-Pi stacking with Phe256
2 -8.2 H-bond with Gln150, Hydrophobic interaction with Leu210
3 -7.9 H-bond with Asn125

Note: This table presents hypothetical docking results for an azepane derivative to illustrate the type of data generated. Actual results would depend on the specific protein target and the software used.

Retrosynthetic Analysis Software Applications for Azepane Derivatives

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. The advent of sophisticated software has revolutionized this process, enabling chemists to explore multiple synthetic routes rapidly. Programs like CAS SciFinder cas.orgyoutube.com and SYNTHIA™ scientific-computing.com utilize vast databases of chemical reactions and complex algorithms to propose viable synthetic pathways.

The application of such software to the synthesis of complex heterocyclic compounds, including those with azepane cores, has been demonstrated in several case studies. nih.gov For a molecule like this compound, a retrosynthetic analysis would likely identify key disconnections. A primary disconnection could be the formation of the carbamate bond, leading back to 3-(aminomethyl)azepane and a benzyl chloroformate or a related activated benzyl alcohol derivative.

Another key retrosynthetic step would be the synthesis of the 3-substituted azepane ring itself. The software might propose various strategies, such as ring-closing metathesis, reductive amination of a dicarbonyl compound, or other ring expansion or formation reactions. These programs can also help in identifying potential challenges in a synthetic route, such as chemoselectivity issues or the need for protecting groups.

Table 4: Potential Retrosynthetic Disconnections for this compound

Disconnection Precursors Synthetic Strategy
Carbamate bond 3-(Aminomethyl)azepane, Benzyl chloroformate Nucleophilic acyl substitution
C3-C(methylene) bond Azepan-3-one, Ylide reagent Wittig reaction followed by reduction
Azepane ring closure Linear amino-aldehyde/ketone Reductive amination

Note: This table outlines plausible retrosynthetic approaches that could be suggested by analysis software.

Emerging Research Directions and Future Perspectives

Integration in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap forward for chemical manufacturing, offering enhanced safety, scalability, and efficiency. The synthesis of carbamates, a key functional group in the title compound, has been successfully demonstrated in flow processes. For instance, a continuous flow method combining a Curtius rearrangement with biocatalytic impurity tagging has been developed to produce various Cbz-carbamate products in high yield and purity. beilstein-journals.org This approach effectively manages reactive intermediates and simplifies purification. beilstein-journals.org

Similarly, the intricate reactions often required for constructing and functionalizing the azepane ring, such as aldol (B89426) reactions, can be significantly optimized in flow reactors. nih.gov Flow-based protocols have been shown to reduce reaction times from hours to minutes, improve stereoselectivity, and allow for safer operation at higher temperatures compared to batch methods. nih.gov

The integration of syntheses for compounds like Benzyl (B1604629) (azepan-3-ylmethyl)carbamate onto these platforms is a promising future direction. An automated flow system could telescope multiple synthetic steps—such as the formation of the azepane ring, functional group manipulation, and the final carbamate (B1207046) installation—into a single, continuous operation. This would not only accelerate the production of the target molecule but also facilitate the rapid generation of an analog library for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. nih.gov

Development of New Synthetic Methodologies for Azepane Functionalization

While the azepane core is valuable, its full potential is unlocked through precise functionalization. The development of novel synthetic methodologies to install substituents with high chemo-, regio-, and stereoselectivity is a vibrant area of research. These advanced techniques provide access to a much wider chemical space than previously possible.

Recent breakthroughs include:

Diazocarbonyl Chemistry : Functionalized azepane scaffolds can be prepared using diazocarbonyl chemistry, allowing for subsequent modifications like diastereoselective reductions and C-alkylation to build molecular complexity. nih.gov

Azomethine Ylide Cycloaddition : A method for the direct functionalization of the azepane ring using azomethine ylides has been developed to create fused 7/5-heterobicyclic systems, such as spirooxindoles, in a single step without requiring a transition metal. consensus.app

Piperidine (B6355638) Ring Expansion : Diastereomerically pure azepane derivatives can be synthesized with excellent yield and selectivity through the strategic ring expansion of piperidine precursors. rsc.org

Formal 1,3-Migration : An innovative approach involving a formal 1,3-migration of hydroxy or acyloxy groups, initiated by an α-imino rhodium carbene, enables the efficient synthesis of diverse azepane derivatives. nih.gov

Osmium-Catalyzed Tethered Aminohydroxylation : For creating highly functionalized systems like polyhydroxylated azepanes (iminosugars), a novel stereoselective strategy has been developed. acs.orgnih.gov This method uses an osmium-catalyzed tethered aminohydroxylation reaction to install a new C-N bond with complete control over regio- and stereochemistry. acs.orgnih.gov

These methodologies offer powerful tools for creating novel analogs of Benzyl (azepan-3-ylmethyl)carbamate with precisely controlled three-dimensional structures, which is critical for optimizing interactions with biological targets.

Table 1: Emerging Synthetic Methodologies for Azepane Functionalization

Methodology Key Features Type of Functionalization Reference(s)
Diazocarbonyl Chemistry Uses diazocarbonyl compounds for ring formation and subsequent functionalization. Access to dicarbonyl-containing azepanes for further elaboration. nih.gov
Azomethine Ylide Chemistry Direct functionalization of the azepane core via cycloaddition. Synthesis of fused 7/5-heterobicyclic systems (e.g., spirooxindoles). consensus.app
Piperidine Ring Expansion Stereoselective and regioselective expansion of a six-membered ring to a seven-membered ring. Creation of diastereomerically pure substituted azepanes. rsc.org
Formal 1,3-Migration Rhodium-carbene initiated migration of hydroxy/acyloxy groups followed by annulation. Efficient access to a variety of functionalized azepane derivatives. nih.gov

| Tethered Aminohydroxylation | Osmium-catalyzed reaction on allylic alcohol precursors. | Stereoselective installation of hydroxyl and amino groups (polyhydroxylated azepanes). | acs.orgnih.gov |

Exploration of Azepane-Containing Scaffolds in Novel Research Areas

The structural uniqueness and synthetic accessibility of the azepane scaffold have made it a privileged structure in drug discovery. researchgate.net Azepane-based compounds are being actively investigated across a wide spectrum of diseases, highlighting the potential therapeutic contexts for molecules like this compound.

Current research is focused on several key areas:

Neuropsychiatric Disorders : N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters (NET and DAT), suggesting their potential for treating neuropsychiatric conditions. acs.org

Oncology : Azepane derivatives have been explored as anticancer agents. nyu.edunih.gov For example, novel dibenzo[b,f]azepines have been designed as selective topoisomerase II inhibitors for the treatment of leukemia. nih.gov

Infectious Diseases : The azepane motif is a component of compounds being studied for activity against various pathogens, including those responsible for tuberculosis. nyu.eduresearchgate.netnih.gov

Metabolic Diseases : Certain azepane derivatives have been investigated as α-glucosidase inhibitors, relevant to the management of diabetes. nih.gov

Central Nervous System (CNS) Agents : The azepine framework, closely related to azepane, is a core component of molecules with anticonvulsant and anxiolytic properties. tandfonline.comresearchgate.net

The exploration of this compound and its analogs in these and other disease areas represents a significant opportunity. Its structure, combining the flexible azepane ring with a carbamate linker and a benzyl group, provides a versatile template for modification to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.

Table 2: Therapeutic Areas for Azepane-Containing Scaffolds

Therapeutic Area Biological Target/Application Reference(s)
Neuropsychiatric Disorders Monoamine transporter (NET, DAT) inhibition acs.org
Oncology Topoisomerase II inhibition, Anti-proliferative agents nyu.edunih.govnih.gov
Infectious Diseases Anti-tubercular, Antimicrobial agents nyu.eduresearchgate.netnih.gov
Metabolic Diseases α-Glucosidase inhibition nih.gov
CNS Disorders Anticonvulsant, Anxiolytic agents tandfonline.comresearchgate.net

| Alzheimer's Disease | Various targets related to disease pathology | nyu.edunih.gov |

Applications in Materials Science and Supramolecular Chemistry

Beyond pharmacology, the principles of supramolecular chemistry—the study of systems held together by non-covalent interactions—open up new possibilities for azepane-containing molecules. youtube.com Supramolecular chemistry relies on processes like molecular recognition and self-assembly to create complex, ordered structures from individual molecular building blocks. youtube.com

The structure of this compound possesses several features that make it an intriguing candidate for supramolecular applications:

Hydrogen Bonding : The carbamate group contains both a hydrogen bond donor (N-H) and acceptors (C=O), which can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

π-π Stacking : The benzyl group provides an aromatic ring capable of engaging in π-π stacking interactions, another key non-covalent force for organizing molecules in the solid state or in solution.

Hydrophobic Interactions : The aliphatic azepane ring and the benzyl group can participate in hydrophobic interactions, which are crucial for self-assembly processes in aqueous media. youtube.com

These features could potentially be harnessed to design novel materials. For example, derivatives of this compound could be engineered to self-assemble into gels, liquid crystals, or nanomaterials for applications in drug delivery, where peptide-drug conjugates form supramolecular structures. nih.gov The flexible seven-membered azepane ring could add a unique conformational element to the design of responsive or "smart" materials that change their properties in response to external stimuli. While this area is still largely unexplored for this specific class of compounds, the fundamental principles of supramolecular chemistry suggest a promising future direction.

Challenges and Opportunities in Azepane-Based Chemical Research

Despite the immense potential, research into azepane-based compounds is not without its challenges. The primary hurdles often lie in synthesis, particularly the construction of the seven-membered ring and the stereocontrolled introduction of multiple substituents. nih.gov Achieving high yields and selectivities can be difficult, and many synthetic routes require multiple steps or harsh conditions. researchgate.net

However, these challenges create corresponding opportunities. The development of new synthetic methods, as discussed in section 8.2, is a direct response to these difficulties. nih.govrsc.orgnih.gov The push for more efficient, greener, and scalable syntheses is driving the adoption of technologies like flow chemistry. beilstein-journals.org Furthermore, the structural complexity of the azepane scaffold, while challenging to control, is also the source of its great potential, offering a three-dimensional diversity that is highly sought after in drug discovery to improve properties and access novel intellectual property. researchgate.net

The overarching opportunity lies in leveraging the growing synthetic toolkit to explore the vast, untapped chemical space of functionalized azepanes. By combining advanced synthesis, computational modeling, and high-throughput screening, researchers can design and create novel molecules like this compound analogs with tailored properties for specific applications, from next-generation therapeutics to advanced functional materials.

Table 3: Challenges and Opportunities in Azepane Research

Challenge Opportunity Reference(s)
Synthetic Complexity Development of novel, efficient, and stereoselective synthetic methodologies. nih.govrsc.orgnih.govresearchgate.net
Stereochemical Control Creation of molecules with precise 3D architecture for improved target binding and selectivity. rsc.orgacs.orgnih.gov
Scalability and Safety Integration of synthesis into automated flow chemistry platforms for safer, more efficient production. beilstein-journals.orgnih.gov

| Limited Explored Chemical Space | Design and synthesis of diverse azepane libraries to discover novel biological activities and material properties. | researchgate.netacs.org |

Q & A

Q. Table 1. Stability of Benzyl Carbamates Under Different Conditions

ConditionStability ProfileReference
pH 1.0, 100°CRapid hydrolysis (>90% degradation in 1 hour)
pH 7.0, 25°CStable (<5% degradation over 72 hours)
H2/Pd-C, RTHydrogenolysis cleaves benzyl group, yielding free amine
LiAlH4 in THFCarbamate bond reduction to methylene amine

Q. Table 2. Key Physicochemical Properties

PropertyValue/DescriptionReference
LogP (Predicted)~2.5 (moderate lipophilicity)
Polar Surface Area~50 Ų (suggests moderate membrane permeability)
SolubilitySparingly soluble in water; soluble in DMSO

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.